molecular formula C14H18BrNO3 B3004829 Tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate CAS No. 960402-39-5

Tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate

Cat. No.: B3004829
CAS No.: 960402-39-5
M. Wt: 328.206
InChI Key: NBSUQHNPRXCCEP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C14H18BrNO3 and a molecular weight of 328.21 g/mol . It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Chemical Reactions Analysis

Tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, acids for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity . The exact pathways and molecular targets are still under investigation, but its unique structure allows it to participate in various biochemical processes.

Comparison with Similar Compounds

Tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate can be compared with other similar compounds such as:

These compounds share the azetidine ring but differ in their substituents, which can significantly affect their chemical properties and applications. This compound is unique due to the presence of the bromophenoxy group, which imparts distinct reactivity and potential biological activity.

Properties

IUPAC Name

tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-8-12(9-16)18-11-6-4-10(15)5-7-11/h4-7,12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSUQHNPRXCCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of tert-butyl 3-hydroxyazetidine-1-carboxylate (200 mg, 1.15 mmol), 4-bromophenol (240 mg, 1.39 mmol), triphenylphosphine (398 mg, 1.50 mmol) and DIAD (202 mg, 1.39 mmol) in anhydrous THF (5 mL) was heated to 110° C. and stirred under nitrogen for 5 hours. The reaction mixture was concentrated in vacuo to give a brown residue, which was purified by flash chromatography (petroleum ether/ethyl acetate 10:1 to 4:1) to give tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate (300 mg, 79.5%) as a white solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
398 mg
Type
reactant
Reaction Step One
Name
Quantity
202 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Add dropwise potassium tert-butoxide in THF (34.6 mL, 34.6 mmol) to a solution of p-bromofluorobenzene (6.1 g, 34.6 mmol) in THF (144 mL) and 3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester (5.0 g, 28.9 mmol) at RT. Heat the mixture at 70° C. overnight. Cool the mixture to RT, quench with water, dilute with Et2O, and wash once with saturated NH4Cl. Back extract the aqueous with Et2O, dry the combined organics over Na2SO4, filter, and concentrate. Purify the crude material by flash chromatography, eluting with 25% EtOAc/hexane to give 4.4 g (46%) of the title compound. LC-MS/ES m/z (81Br) 274 [M−tertBu+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
144 mL
Type
solvent
Reaction Step One
Name
Quantity
34.6 mL
Type
solvent
Reaction Step One
Yield
46%

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